molecular formula C12H27N3O2 B13767018 4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol CAS No. 68310-64-5

4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol

Cat. No.: B13767018
CAS No.: 68310-64-5
M. Wt: 245.36 g/mol
InChI Key: XANQSUUVEHXZHA-UHFFFAOYSA-N
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Description

4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxypropyl and aminoethyl groups. Its chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol typically involves the reaction of N,N,N’,N’-tetrakis(2-hydroxypropyl)ethylene diamine with 4-nitro phthalonitrile . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Aminoethyl)piperazine
  • 4-(2-Hydroxyethyl)piperazine

Uniqueness

What sets 4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

68310-64-5

Molecular Formula

C12H27N3O2

Molecular Weight

245.36 g/mol

IUPAC Name

1-[2-[4-(2-hydroxypropyl)piperazin-1-yl]ethylamino]propan-2-ol

InChI

InChI=1S/C12H27N3O2/c1-11(16)9-13-3-4-14-5-7-15(8-6-14)10-12(2)17/h11-13,16-17H,3-10H2,1-2H3

InChI Key

XANQSUUVEHXZHA-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN1CCN(CC1)CC(C)O)O

Origin of Product

United States

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